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Compound of Interest

Compound Name: 8-Azido-ATP

Cat. No.: B1226070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and

applications of 8-Azidoadenosine-5'-triphosphate (8-Azido-ATP), a critical tool in biochemical

and pharmacological research. This photo-reactive and bio-orthogonal analog of ATP is

instrumental in identifying and characterizing ATP-binding proteins through photoaffinity

labeling and click chemistry.

Core Chemical Properties
8-Azido-ATP is a structural analog of adenosine triphosphate where an azido (-N₃) group

replaces the hydrogen atom at the 8th position of the adenine ring. This modification confers

unique photoreactive properties while largely maintaining the molecule's ability to interact with

ATP-binding sites on proteins.
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Property Value Source(s)

Molecular Formula C₁₀H₁₅N₈O₁₃P₃ (free acid) [1][2][3]

Molecular Weight 548.19 g/mol (free acid) [1][2][3]

Exact Mass 548.00 g/mol (free acid) [1][2][3]

Appearance
Colorless to slightly yellow

solution in water
[1][2][3]

Purity ≥ 95% (HPLC) [1][2]

Solubility Soluble in water [3][4]

Spectroscopic Properties λₘₐₓ = 281 nm [1][2][3]

ε = 13.3 L mmol⁻¹ cm⁻¹ (in

Tris-HCl, pH 7.5)
[1][2][3]

Stability and Storage
The stability of 8-Azido-ATP is paramount for its successful application. The primary factors

influencing its integrity are light, temperature, pH, and the presence of reducing agents.[5]
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Condition Recommendation Rationale Source(s)

Light

Store and handle in

the dark or under dim

light.

The azido group is

highly sensitive to UV

light, which induces

photolysis and the

formation of a reactive

nitrene, essential for

photoaffinity labeling

but detrimental to

storage.[1][5][6]

Temperature

Solid Form: Store as a

lyophilized powder at

-20°C or below.

Solution: Store in

aliquots at -80°C to

avoid freeze-thaw

cycles. Shipped on gel

packs for short-term

transport.

Elevated

temperatures can lead

to the degradation of

the azido group.[1][2]

[5] Long-term stability

is best maintained at

low temperatures. A

shelf life of at least 12

months is expected

when stored at -20°C.

[1][2]

pH

Maintain solutions at a

near-neutral pH (6.5-

7.5).

Minimizes hydrolysis

of the phosphate

backbone and other

potential degradation

pathways.[5]

Reducing Agents

Avoid dithiothreitol

(DTT) and β-

mercaptoethanol.

The azido group is

readily reduced to an

amino group by thiols,

rendering the

molecule inactive for

photoaffinity labeling.

[5]
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Degradation Pathways
Understanding the degradation pathways of 8-Azido-ATP is crucial for experimental design

and data interpretation.

Photolytic Degradation
Upon exposure to UV light (typically around 254-281 nm), the 8-azido group undergoes

photolysis to form a highly reactive and short-lived singlet nitrene. This nitrene can then form a

covalent bond with amino acid residues in the vicinity, which is the basis of photoaffinity

labeling.[5]

Photolytic Degradation Pathway of 8-Azido-ATP.

Reductive Degradation
In the presence of reducing agents, particularly thiols like DTT, the 8-azido group is reduced to

an 8-amino group. This conversion eliminates the photoreactive properties of the molecule.[5]

Reductive Degradation of 8-Azido-ATP.

Quantitative Binding and Kinetic Data
While extensive quantitative data is not always publicly available, the following table

summarizes key binding affinity and inhibition constants for 8-azidoadenosine derivatives.

Analog Target Protein Parameter Value Source(s)

8-N₃-ATP
Creatine Kinase

(MM isoform)

Half-maximal

Saturation
12 µM [7]

8-N₃-ATP Kir6.2ΔC26 Kᵢ 2.8 ± 0.4 mM [6]

8-N₃-ATP ATP synthase Vₘₐₓ
6% of Vₘₐₓ with

ATP
[8]

8-N₃-ATP ATP synthase Kₘ Similar to ATP [8]
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Photoaffinity Labeling of an ATP-Binding Protein
This protocol outlines the general steps for covalently labeling an ATP-binding protein using 8-
Azido-ATP.[9]

Materials:

Purified target protein (e.g., a kinase)

8-Azido-ATP

Binding buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂)

Unlabeled ATP (for competition control)

UV lamp (254 nm)

SDS-PAGE reagents and equipment

Detection method (e.g., autoradiography if using radiolabeled 8-Azido-ATP, or Western blot)

Procedure:

Binding Reaction: In a microcentrifuge tube on ice, combine the purified protein (typically 1-

10 µM) with the desired concentration of 8-Azido-ATP (a starting concentration of 10-100

µM is common) in the binding buffer.

Competition Control: In a separate tube, pre-incubate the protein with a 100-fold molar

excess of unlabeled ATP for 15 minutes before adding 8-Azido-ATP. This control is crucial to

demonstrate the specificity of labeling at the ATP-binding site.[10][11]

Incubation: Incubate the reaction mixtures on ice in the dark for 10-15 minutes to allow for

binding.[9]

UV Cross-linking: Place the open tubes on ice and irradiate with a 254 nm UV lamp. The

optimal irradiation time and distance from the lamp should be determined empirically, but a

starting point is 5-15 minutes at a distance of 5 cm.[10]
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Analysis: Quench the reaction by adding SDS-PAGE sample buffer. Analyze the samples by

SDS-PAGE followed by the chosen detection method to visualize the covalently labeled

protein. A decrease in the labeled band in the competition control sample indicates specific

labeling.

Preparation

Reaction

Analysis

Combine Protein and 8-Azido-ATP in Binding Buffer

Incubate in the Dark (on ice)

Prepare Competition Control with Excess ATP

UV Irradiation (254 nm)

Quench Reaction and Run SDS-PAGE

Detect Labeled Protein

Click to download full resolution via product page

General Workflow for Photoaffinity Labeling.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Click Chemistry
8-Azido-ATP can be used as a click chemistry reagent.[6] The azide group can undergo a

copper-catalyzed cycloaddition with a molecule containing an alkyne group, forming a stable
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triazole linkage. This is useful for attaching reporter molecules like biotin or fluorophores.[12]

[13][14][15]

Materials:

8-Azido-ATP-labeled biomolecule (e.g., RNA)

Alkyne-containing reporter molecule (e.g., alkyne-biotin)

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., sodium ascorbate)

Copper ligand (e.g., THPTA or TBTA)

Reaction buffer (e.g., phosphate buffer)

DMSO

Procedure:

Reagent Preparation: Prepare stock solutions of the alkyne-reporter, CuSO₄, sodium

ascorbate, and the copper ligand.

Reaction Setup: In a microcentrifuge tube, dissolve the 8-Azido-ATP-labeled biomolecule in

the reaction buffer.

Add the alkyne-reporter molecule.

Add the copper ligand, followed by CuSO₄.

Initiate the reaction by adding freshly prepared sodium ascorbate.

Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C,

protected from light.

Purification: Purify the resulting conjugate to remove excess reagents using an appropriate

method such as ethanol precipitation, spin columns, or HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC342082/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8209655/
https://www.researchgate.net/publication/350637248_Identification_of_the_ATP_Binding_Domain_of_Recombinant_Human_40-kDa_25-Oligoadenylate_Synthetase_by_Photoaffinity_Labeling_with_8-Azido--32_PATP
https://pubmed.ncbi.nlm.nih.gov/6688733/
https://www.benchchem.com/product/b1226070?utm_src=pdf-body
https://www.benchchem.com/product/b1226070?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Purification

Dissolve 8-Azido-ATP Labeled Biomolecule in Buffer

Add Alkyne-Reporter, Ligand, and CuSO4

Prepare Reagent Stock Solutions

Initiate with Sodium Ascorbate

Incubate (Room Temperature or 4°C)

Purify Conjugate

Click to download full resolution via product page

Workflow for CuAAC Click Chemistry.

Application in Signaling Pathways
8-Azido-ATP and its derivatives are valuable tools for studying signaling pathways involving

ATP.

P2Y Purinergic Receptor Signaling
8-Azido-ATP and 8-Azido-ADP can act as agonists or antagonists at P2Y purinergic receptors,

which are G protein-coupled receptors (GPCRs). Depending on the receptor subtype, they can
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activate different G proteins (Gq, Gs, Gi) and their respective downstream signaling cascades.

[5]

Generalized P2Y Receptor Signaling.

Protein Kinase A (PKA) Signaling
8-Azido-cAMP, a derivative of 8-Azido-ATP, can be used to probe the cAMP-dependent protein

kinase (PKA) signaling pathway. It can activate downstream effectors of cAMP, such as PKA.[5]
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The cAMP/PKA Signaling Pathway.
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This guide provides foundational knowledge for the effective use of 8-Azido-ATP in research

and development. For specific applications, optimization of the outlined protocols is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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